

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Quinoline-Based Compounds

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338

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A detailed examination of the selectivity profiles of quinoline-based kinase inhibitors, providing crucial insights for researchers and drug development professionals. This guide offers a comparative analysis of their performance against broad kinase panels, supported by experimental data and detailed methodologies.

While direct cross-reactivity data for **2-Methylquinoline-4-carbonitrile** based compounds is not extensively available in the public domain, this guide provides a comparative analysis of closely related quinoline derivatives to illuminate potential off-target interaction profiles. The following sections present kinome scan data for 4-anilinoquinoline and other quinoline-based compounds, offering a valuable surrogate for understanding the broader selectivity landscape of this chemical class.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity of representative quinoline-based compounds against a panel of kinases. This data, presented as either percentage of inhibition at a given concentration or as dissociation constants (Kd), provides a quantitative measure of selectivity and potential off-target effects. Lower Kd values and higher percentage of inhibition indicate stronger binding affinity.

Table 1: KINOMEScan Profile of Representative Quinoline Compounds

This table showcases the dissociation constants (Kd) in nM for several quinoline-based compounds against a selection of kinases, demonstrating variations in their selectivity profiles.

Kinase	Compound 1 (Kd, nM)	Compound 5 (Kd, nM)	Compound 15 (Kd, nM)
GAK	10	4.1	11
ABL1	1900	1200	170
ACVR1	>10000	1000	1300
RIPK2	>10000	>10000	>10000
EphA6	>10000	>10000	>10000

Data adapted from a study on quinoline inhibitors of cyclin G associated kinase (GAK)[1]. Compounds are 4-anilinoquinoline derivatives.

Table 2: Selectivity of a Quinoline-Based RIP2 Kinase Inhibitor

This table illustrates the broad kinase selectivity of a 4-aminoquinoline-based RIP2 inhibitor (Compound 7), with data presented as the number of kinases inhibited by more than 70% at a 1 μ M concentration.

Compound	Concentration	Number of Kinases Screened	Kinases Inhibited >70%
Inhibitor 7	1 μ M	299	15

This data highlights that even highly potent inhibitors can exhibit off-target activity[1].

Experimental Protocols

Understanding the methodologies behind the data is critical for accurate interpretation. The following are detailed protocols for common kinase profiling assays.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform (DiscoverX) is a widely used competition binding assay to quantify the interactions between a test compound and a panel of DNA-tagged kinases.

- **Immobilization:** An immobilized ligand that binds to the ATP-binding site of the kinases is coupled to a solid support.
- **Competition:** A test compound is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinases.
- **Quantification:** The amount of each kinase bound to the solid support is measured by quantifying the amount of its associated DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. These values can be used to calculate dissociation constants (K_d).

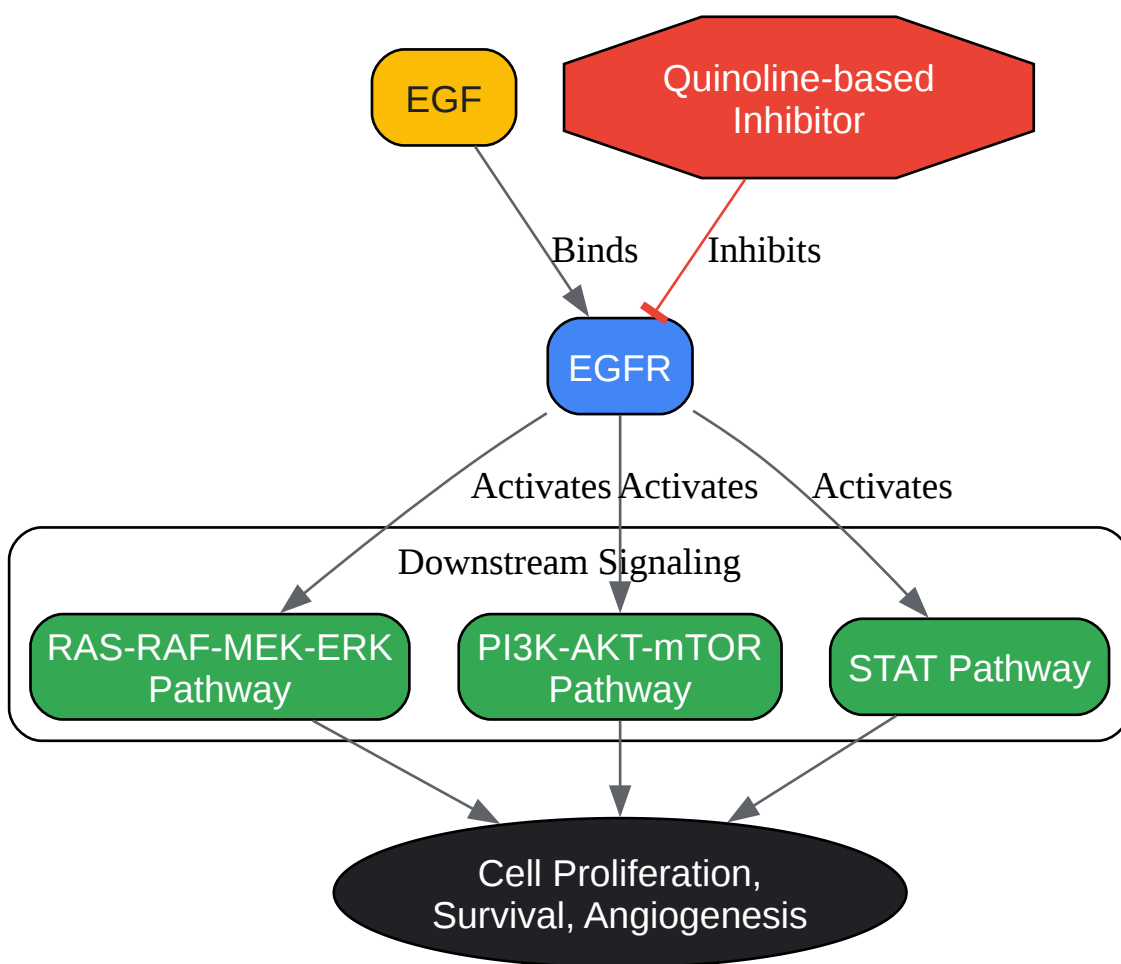
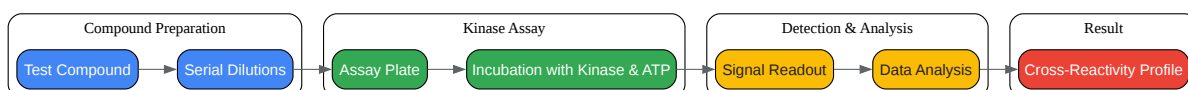
Radiometric Kinase Assay (e.g., ³³PanQinase™)

Radiometric assays are a classic method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

- **Reaction Setup:** The kinase, substrate, and test compound are incubated in a reaction buffer.
- **Initiation:** The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
- **Incubation:** The reaction is allowed to proceed for a defined period at a specific temperature.
- **Termination and Separation:** The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by filtration or chromatography.
- **Detection:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- **Data Analysis:** The kinase activity is proportional to the amount of radioactivity detected. The inhibitory effect of the test compound is calculated as a percentage of the control (DMSO) activity.

Visualizing Biological Context and Experimental Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows, providing a clear and concise representation of the underlying concepts.



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References

- 1. biorxiv.org [biorxiv.org]
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Phone: (601) 213-4426

Email: info@benchchem.com